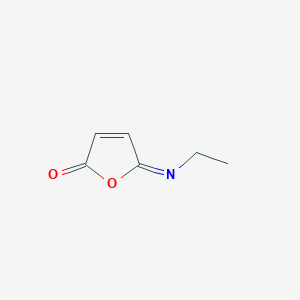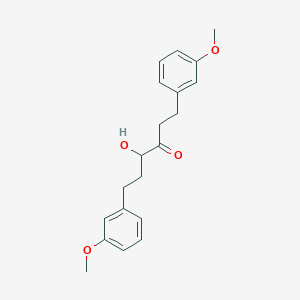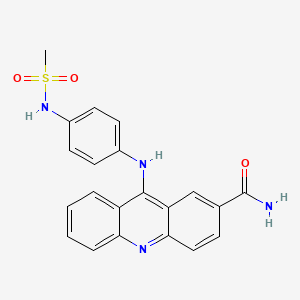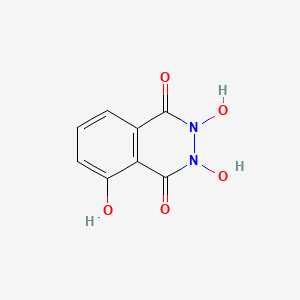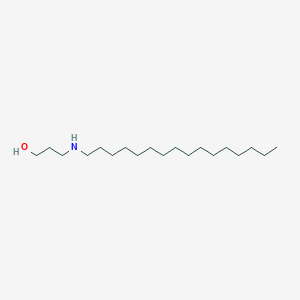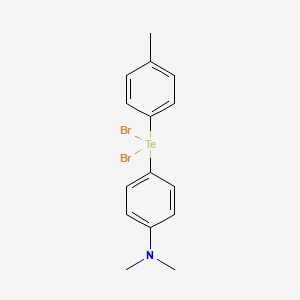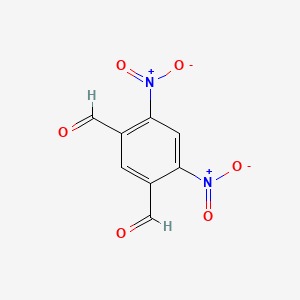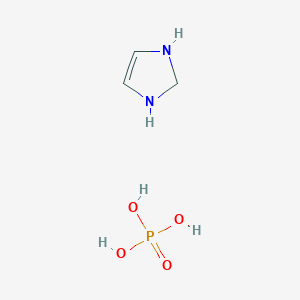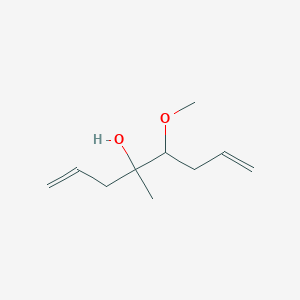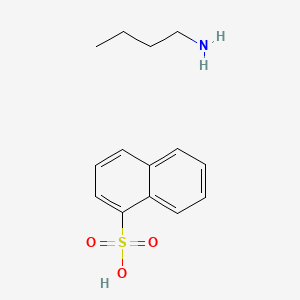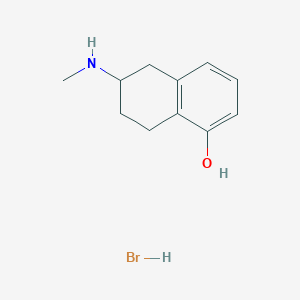
6-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound with a complex structure that includes a naphthalene ring system substituted with a methylamino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves multi-step organic reactions. One common method includes the reduction of a naphthalene derivative followed by the introduction of a methylamino group through nucleophilic substitution. The final step often involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes.
Applications De Recherche Scientifique
6-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its role in neurodegenerative diseases, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which 6-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents, such as:
- 6-(Methylamino)-5-nitroisocytosine
- 6-(N-Boc-methylamino)pyridine-3-boronic acid pinacol ester
- Methylamino- and dimethylaminoquinolines
Uniqueness
What sets 6-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
67544-42-7 |
|---|---|
Formule moléculaire |
C11H16BrNO |
Poids moléculaire |
258.15 g/mol |
Nom IUPAC |
6-(methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C11H15NO.BrH/c1-12-9-5-6-10-8(7-9)3-2-4-11(10)13;/h2-4,9,12-13H,5-7H2,1H3;1H |
Clé InChI |
SXVMVXQMKSGNDU-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCC2=C(C1)C=CC=C2O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14477350.png)
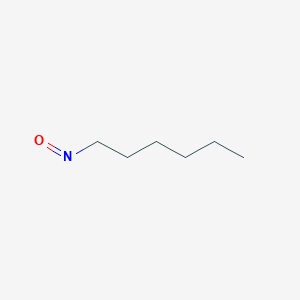
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)
